N-(2,4-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of a 2,4-dimethoxyphenyl group attached to a 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide moiety. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 2,4-dimethoxyphenyl intermediate: This can be achieved by reacting 2,4-dimethoxybenzaldehyde with an appropriate amine under acidic conditions to form the corresponding Schiff base.
Cyclization to form the oxazole ring: The Schiff base is then subjected to cyclization using a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring.
Coupling with the propanamide moiety: The final step involves coupling the oxazole intermediate with a propanamide derivative under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biological processes.
Interacting with cellular components: Affecting cell signaling pathways and gene expression.
Inducing oxidative stress: Leading to cell death in certain types of cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-12-7-8-13(16(11-12)24-2)19-17(21)9-10-20-14-5-3-4-6-15(14)25-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZFEVPTSJMZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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